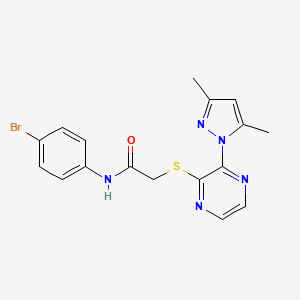

![molecular formula C14H15N3O4S B2383107 N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide CAS No. 851987-87-6](/img/structure/B2383107.png)

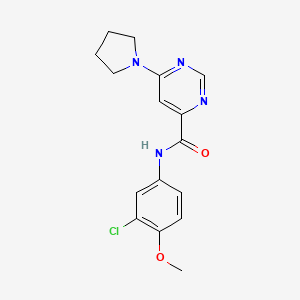

N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N’-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide” is a chemical compound . It’s part of a class of compounds that have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . These compounds have been evaluated for their anti-inflammatory activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, some compounds have displayed excellent in vivo PK properties in rats with low IV clearance and excellent brain exposure .Applications De Recherche Scientifique

Biochemical Applications

β-Glucuronidase Inhibition : Thiadiazole derivatives, synthesized from methyl 4-methoxybenzoate among other compounds, have shown potent inhibitory activity against the β-glucuronidase enzyme. Such inhibition is significant for reducing glucuronidation, a process involved in drug metabolism and the regulation of hormone levels, suggesting applications in designing drugs for diseases where glucuronidation plays a role (Taha et al., 2019).

Antioxidant and Antimicrobial Activities : Schiff bases containing triazole and pyrazole rings have shown significant antioxidant and α-glucosidase inhibitory activities, implying their potential in managing oxidative stress-related conditions and as antidiabetic agents. These compounds also demonstrated potent antimicrobial properties, suggesting their applicability in treating infectious diseases (Pillai et al., 2019).

Pharmaceutical Development

Anticancer Activity : Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been evaluated for their anticancer activity, showing promising results against human glioblastoma and breast cancer cell lines. These findings indicate the potential for developing new chemotherapeutic agents based on structural modifications of this compound class (Tumosienė et al., 2020).

Antihypertensive α-Blocking Agents : Thiazoles and their derivatives have been investigated for their antihypertensive properties, acting as α-blockers. This application is crucial for developing new treatments for hypertension, a major risk factor for cardiovascular diseases (Abdel-Wahab et al., 2008).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4S/c1-8-3-4-9(19-2)11-12(8)22-14(15-11)17-16-13(18)10-7-20-5-6-21-10/h3-4,7H,5-6H2,1-2H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIJVPNZUKLWWJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=COCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2383024.png)

![8-(thiomorpholine-4-carbonyl)-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B2383026.png)

![Ethyl 5-(5-chloro-2-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2383027.png)

![ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2383028.png)

![2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methylacetamide](/img/structure/B2383034.png)

![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine](/img/structure/B2383036.png)

![Tert-butyl 4-[(6-oxo-1H-pyridine-3-carbonyl)amino]benzoate](/img/structure/B2383047.png)